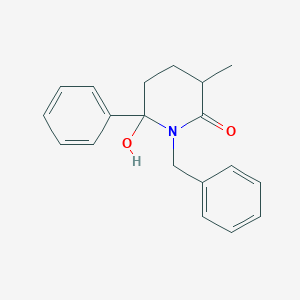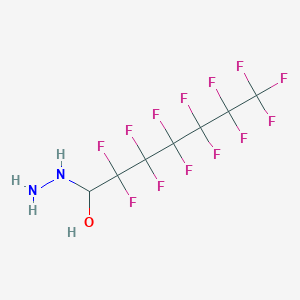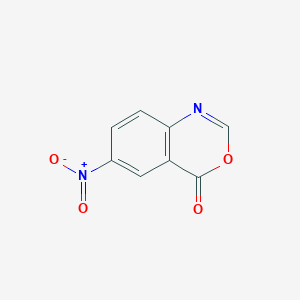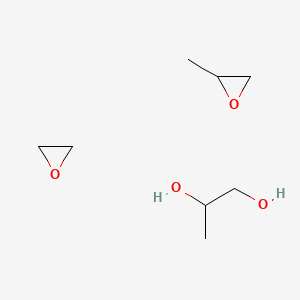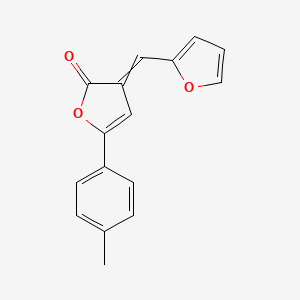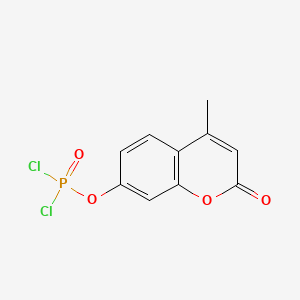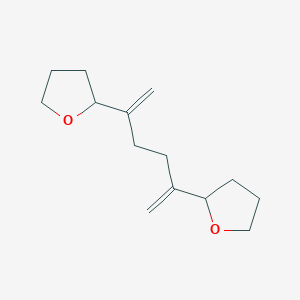
2,2'-(Hexa-1,5-diene-2,5-diyl)bis(oxolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) is an organic compound that features a unique structure with two oxolane rings connected by a hexa-1,5-diene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) typically involves the Cope rearrangement, a [3,3]-sigmatropic rearrangement of 1,5-dienes . The reaction is thermally induced and can be carried out at elevated temperatures, often around 300°C . The starting materials for this synthesis are usually 1,5-hexadiene derivatives, which undergo the rearrangement to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the Cope rearrangement and the availability of starting materials would be key factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The oxolane rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) has several applications in scientific research:
Chemistry: It is used as a model compound to study sigmatropic rearrangements and other pericyclic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, although specific applications are still under investigation.
Industry: It can be used as a precursor for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action for 2,2’-(Hexa-1,5-diene-2,5-diyl)bis(oxolane) primarily involves its ability to undergo the Cope rearrangement . This reaction is a concerted process where the π-bonds and σ-bonds are simultaneously broken and formed, leading to the formation of new chemical structures. The molecular targets and pathways involved in its biological activity are still being explored.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Hexadiene: A simple diene that can also undergo the Cope rearrangement.
2-Methyl-1,5-hexadiene: Another diene with similar reactivity.
1,5-Cyclooctadiene: A cyclic diene that can participate in similar rearrangement reactions.
Propiedades
Número CAS |
63559-49-9 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
2-[5-(oxolan-2-yl)hexa-1,5-dien-2-yl]oxolane |
InChI |
InChI=1S/C14H22O2/c1-11(13-5-3-9-15-13)7-8-12(2)14-6-4-10-16-14/h13-14H,1-10H2 |
Clave InChI |
OIHJRNHTMYONDW-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCC(=C)C1CCCO1)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


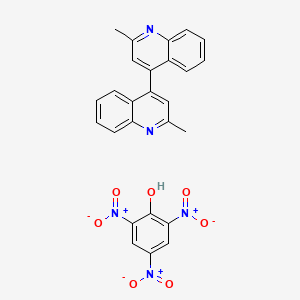
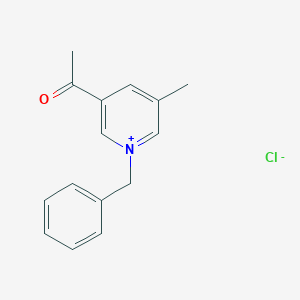
![2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate](/img/structure/B14488319.png)
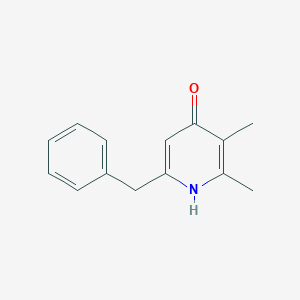
![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)

